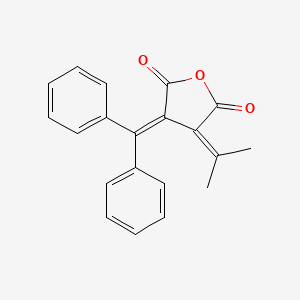![molecular formula C19H22O3 B14635704 [1,1'-Biphenyl]-4-yl (pentyloxy)acetate CAS No. 54334-91-7](/img/structure/B14635704.png)
[1,1'-Biphenyl]-4-yl (pentyloxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,1’-Biphenyl]-4-yl (pentyloxy)acetate: is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with a pentyloxyacetate functional group attached to one of the phenyl rings. Biphenyl derivatives are known for their diverse applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-yl (pentyloxy)acetate typically involves the esterification of [1,1’-Biphenyl]-4-yl acetic acid with pentanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of [1,1’-Biphenyl]-4-yl (pentyloxy)acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-yl (pentyloxy)acetate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pentyloxy group can be replaced by other nucleophiles like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halides (e.g., NaCl), amines (e.g., NH₃)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Halogenated biphenyls, aminated biphenyls
Wissenschaftliche Forschungsanwendungen
Chemistry: [1,1’-Biphenyl]-4-yl (pentyloxy)acetate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used as a probe to study the interactions between biphenyl derivatives and biological macromolecules. It may also serve as a model compound for investigating the metabolic pathways of biphenyls in living organisms.
Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. It may act as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, [1,1’-Biphenyl]-4-yl (pentyloxy)acetate is used in the production of specialty chemicals, including surfactants, lubricants, and polymers. Its stability and reactivity make it a valuable component in various formulations.
Wirkmechanismus
The mechanism of action of [1,1’-Biphenyl]-4-yl (pentyloxy)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s biphenyl core can engage in π-π interactions with aromatic residues in proteins, while the pentyloxyacetate group can form hydrogen bonds or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
- [1,1’-Biphenyl]-4-yl acetate
- [1,1’-Biphenyl]-4-yl (butyloxy)acetate
- [1,1’-Biphenyl]-4-yl (hexyloxy)acetate
Comparison: Compared to [1,1’-Biphenyl]-4-yl acetate, the pentyloxy derivative has a longer alkyl chain, which can influence its solubility and reactivity. The presence of the pentyloxy group may enhance the compound’s hydrophobicity, making it more suitable for applications in non-polar environments. Additionally, the longer alkyl chain can affect the compound’s interaction with biological targets, potentially leading to different biological activities.
Eigenschaften
CAS-Nummer |
54334-91-7 |
|---|---|
Molekularformel |
C19H22O3 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
(4-phenylphenyl) 2-pentoxyacetate |
InChI |
InChI=1S/C19H22O3/c1-2-3-7-14-21-15-19(20)22-18-12-10-17(11-13-18)16-8-5-4-6-9-16/h4-6,8-13H,2-3,7,14-15H2,1H3 |
InChI-Schlüssel |
JZOCMCNTACKKBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCOCC(=O)OC1=CC=C(C=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





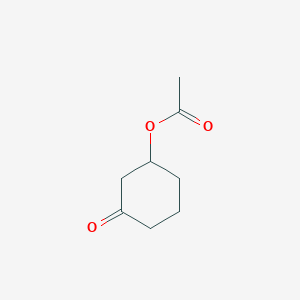
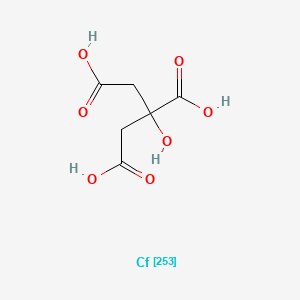

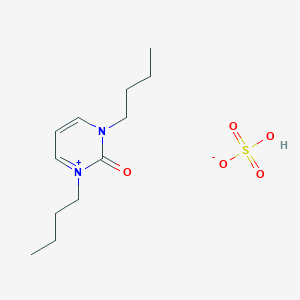
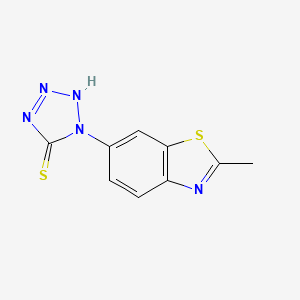
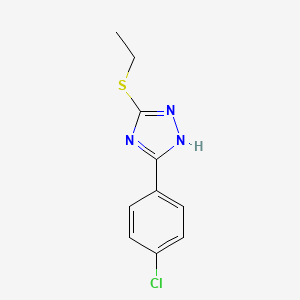
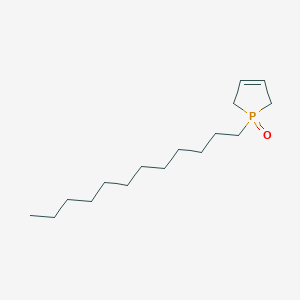
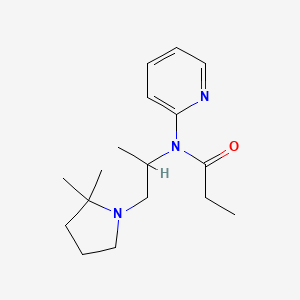
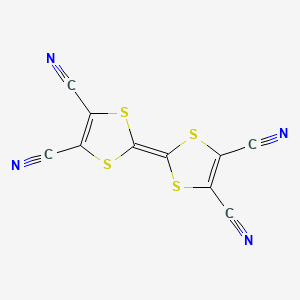
![4,4,6,6,7,7-Hexamethylbicyclo[3.2.0]heptan-2-one](/img/structure/B14635718.png)
